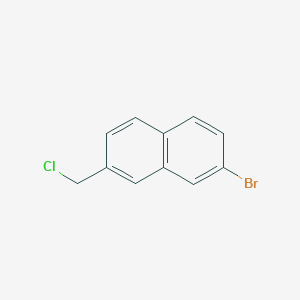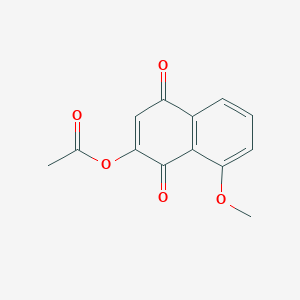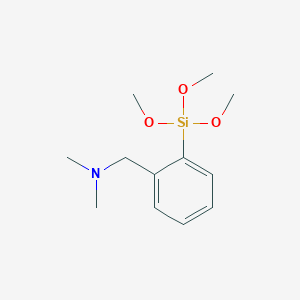
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine is an organic compound with the molecular formula C12H21NO3Si It is a derivative of methanamine, featuring a phenyl group substituted with trimethoxysilyl and dimethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine typically involves the reaction of N,N-dimethylmethanamine with a trimethoxysilyl-substituted benzyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Reactants: N,N-dimethylmethanamine and trimethoxysilyl-substituted benzyl halide.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxysilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-1-(2-hydroxyphenyl)methanamine, while reduction may produce N,N-dimethyl-1-(2-(trimethoxysilyl)phenyl)methanol.
Applications De Recherche Scientifique
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its ability to enhance the properties of polymers.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine involves its interaction with specific molecular targets. The trimethoxysilyl group allows the compound to form stable covalent bonds with various substrates, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine
- N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine
- N,N-Dimethyl-1-(2-(triisopropoxysilyl)phenyl)methanamine
Uniqueness
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine is unique due to its trimethoxysilyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
87996-37-0 |
|---|---|
Formule moléculaire |
C12H21NO3Si |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(2-trimethoxysilylphenyl)methanamine |
InChI |
InChI=1S/C12H21NO3Si/c1-13(2)10-11-8-6-7-9-12(11)17(14-3,15-4)16-5/h6-9H,10H2,1-5H3 |
Clé InChI |
IVNRXJNYXBMYHN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



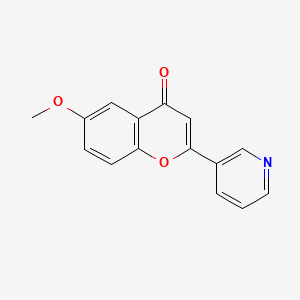
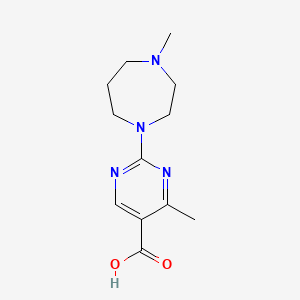
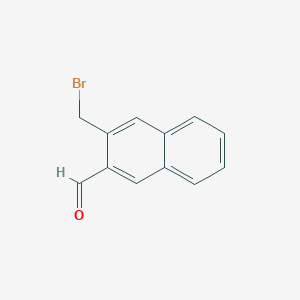

![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
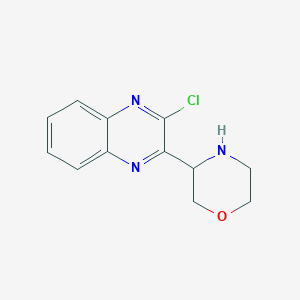
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)


